Diethyl 2-bromobutanedioate

Description

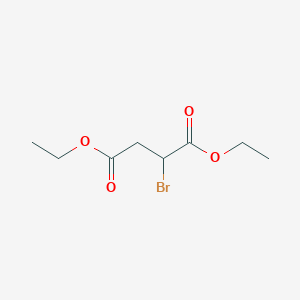

Diethyl 2-bromobutanedioate is a brominated derivative of butanedioic acid (succinic acid) esterified with ethanol. It is structurally characterized by a bromine atom at the 2-position of the butanedioate backbone. This compound is typically used in organic synthesis, particularly in alkylation and cross-coupling reactions, due to the reactivity of its bromine substituent.

Properties

CAS No. |

763-51-9 |

|---|---|

Molecular Formula |

C8H13BrO4 |

Molecular Weight |

253.09 g/mol |

IUPAC Name |

diethyl 2-bromobutanedioate |

InChI |

InChI=1S/C8H13BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

RUIJMAUNJVDAEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and hazards of diethyl esters referenced in the evidence:

Key Differences:

Reactivity and Functional Groups :

- Diethyl succinate lacks reactive substituents (e.g., halogens or unsaturated bonds), making it less reactive than brominated or ethylidenated analogs .

- Diethyl 2-ethylidenemalonate contains an ethylidene group, which increases its reactivity in Diels-Alder or Michael addition reactions compared to succinate or phthalate esters .

Safety Profiles: Diethyl phthalate is classified as non-hazardous under OSHA, while diethyl succinate and diethyl 2-ethylidenemalonate are flammable and require strict ventilation . Diethyl 2-ethylidenemalonate poses severe risks (skin corrosion, respiratory irritation) absent in the other esters .

Applications :

- Diethyl succinate and phthalate are used as plasticizers or solvents in laboratories .

- Diethyl 2-ethylidenemalonate is specialized for synthetic organic chemistry due to its reactive ethylidene group .

Research Findings and Discrepancies

- Boiling Point Conflicts: Diethyl succinate’s boiling point is inconsistently reported as 90°C in but aligns with literature values (~217°C) in other sources .

- In contrast, diethyl phthalate’s low volatility reduces its environmental mobility .

Notes

- Comparisons are extrapolated from structurally related esters.

- Regulatory and safety information should be verified with updated SDS or peer-reviewed studies, as the evidence contains inconsistencies (e.g., boiling points).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.